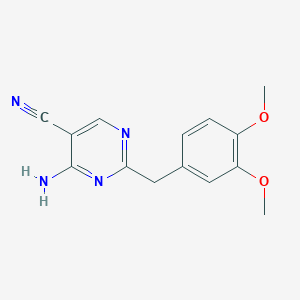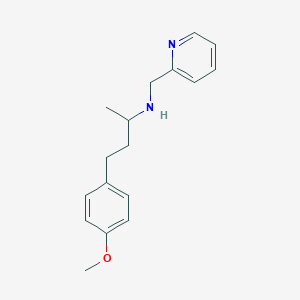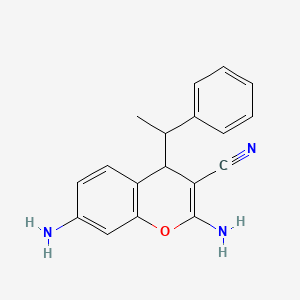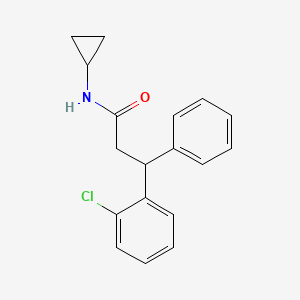
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide, also known as CM-156, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and angiogenesis. It has also been found to modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the formation of new blood vessels, a process called angiogenesis, which is critical for tumor growth and metastasis. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is that it exhibits a broad range of effects, making it a promising candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic strategies. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, the development of more efficient synthesis methods may facilitate its use in clinical settings.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is a promising synthetic compound that exhibits a range of biochemical and physiological effects. Its potential therapeutic applications make it a subject of interest for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide involves several steps, including the condensation of 2-hydroxy-3-methoxybenzaldehyde with piperidinecarboxylic acid, followed by the addition of 2-chlorobenzyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-27-19-8-4-6-17(20(19)25)14-24-11-9-15(10-12-24)21(26)23-13-16-5-2-3-7-18(16)22/h2-8,15,25H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXJMLCBZSJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)


![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)